Melting Point Difference: Ortho-Substituted 2-(4-Fluorophenoxy)phenol Exhibits 15–21°C Lower Melting Point than Para-Isomer 4-(4-Fluorophenoxy)phenol
The ortho-substituted 2-(4-Fluorophenoxy)phenol (target compound) displays a significantly lower melting point (77–78°C) compared to the para-substituted isomer 4-(4-fluorophenoxy)phenol (CAS 1524-19-2), which has a reported melting point range of 92–98°C . This difference arises from the ortho-phenoxy group's disruption of molecular planarity, which reduces intermolecular packing efficiency in the solid state. The 15–21°C lower melting point of the ortho-isomer translates to enhanced solubility in organic solvents at ambient temperatures and potentially different crystallization behavior during purification [1].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 77–78 °C |
| Comparator Or Baseline | 4-(4-Fluorophenoxy)phenol (CAS 1524-19-2): 92–98 °C |
| Quantified Difference | 15–21 °C lower |
| Conditions | Hexane solvent recrystallization; comparative melting point ranges from supplier data |
Why This Matters
Lower melting point can simplify handling, improve solubility in organic solvents at room temperature, and reduce energy requirements for melting-based processes, impacting procurement for scale-up synthesis where the ortho-isomer may offer practical advantages over the higher-melting para-isomer.
- [1] Yalkowsky, S.H. et al. Handbook of Aqueous Solubility Data. 2nd ed. CRC Press, 2010. View Source
